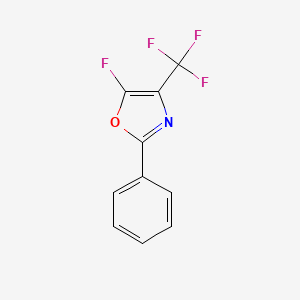

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a synthetic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 . It is typically found in liquid form .

Synthesis Analysis

The synthesis of 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole can be achieved through various methods. One such method involves the reaction of ß-azidostyrene with trifluoroacetic acid, which results in the formation of 5-phenyl-2-(trifluoromethyl)oxazole via the attack of a halogenoacetate anion on a benzylic carbocation or a conjugate acid of the azide .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole consists of a five-membered oxazole ring attached to a phenyl ring and a trifluoromethyl group .Physical And Chemical Properties Analysis

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a liquid at room temperature . It has a molecular weight of 231.15 .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been found to have antimicrobial properties . It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Antifungal Activity

The compound has potential antifungal activity. It blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .

Drug Development

The trifluoromethyl group in the compound has been found in FDA-approved drugs over the last 20 years . This group has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Synthesis of Polysiloxane Stationary Phase

The compound has been used in the synthesis of a novel polyphenyl-grafted polysiloxane stationary phase . This stationary phase was synthesized through a Diels–Alder reaction with a high column efficiency .

Mécanisme D'action

The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug-like molecules . The presence of fluorine atoms can influence the reactivity, lipophilicity, and bioavailability of the compound .

Propriétés

IUPAC Name |

5-fluoro-2-phenyl-4-(trifluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-7(10(12,13)14)15-9(16-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMKGRHSCBQLQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)

![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)

![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)

![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)